3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a chloro-dimethylphenyl group via an ether linkage . It contains a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 aromatic ether, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride include a molecular weight of 262.17 g/mol. For detailed physical and chemical properties, it is recommended to refer to the manufacturer’s product details or relevant scientific literature.Scientific Research Applications
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . These compounds have been synthesized using different strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
The biological activity of these compounds can vary depending on the spatial orientation of substituents and the different stereoisomers . For example, two compounds, namely chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one, have been found to be competitive inhibitors of EGFR and VEGFR .
Safety And Hazards
properties
IUPAC Name |
3-(2-chloro-4,6-dimethylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8-5-9(2)12(11(13)6-8)15-10-3-4-14-7-10;/h5-6,10,14H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJNKRDDHYGIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC2CCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4,6-dimethylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1220035-55-1 | |
Record name | Pyrrolidine, 3-(2-chloro-4,6-dimethylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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